3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile
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Overview
Description
3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a tetrahydropyrazinoindazole core linked to a piperazine ring and a benzonitrile group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Tetrahydropyrazinoindazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to achieve the desired structure.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the tetrahydropyrazinoindazole core reacts with piperazine derivatives.
Incorporation of the Benzonitrile Group: The final step involves the coupling of the piperazine intermediate with a benzonitrile derivative, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds with similar indazole cores, such as indazole-3-carboxylic acid derivatives.
Piperazine Derivatives: Compounds containing piperazine rings, like piperazine-1-carboxamides.
Benzonitrile Derivatives: Compounds with benzonitrile groups, such as benzonitrile-4-carboxamides.
Uniqueness
3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c23-15-16-4-3-5-17(14-16)22(29)27-12-10-26(11-13-27)21-20-18-6-1-2-7-19(18)25-28(20)9-8-24-21/h3-5,8-9,14H,1-2,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXJNALBMCMVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC=CC(=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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